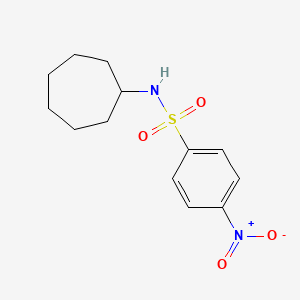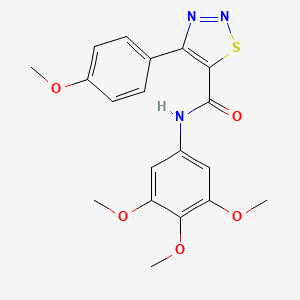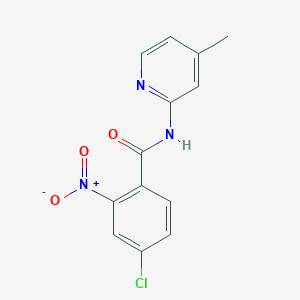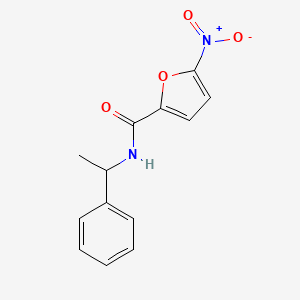
N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a thiadiazole ring, a quinazolinone ring, and an acetamide functional group.
- The compound exhibits interesting pharmacological properties, making it relevant for scientific research and potential applications.
N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: , is a synthetic organic compound.
Preparation Methods
Chemical Synthesis: Compound X can be synthesized through a multistep chemical process.
Reaction Conditions: Specific reaction conditions, solvents, and catalysts are crucial for achieving high yields.
Industrial Production: Industrial-scale production methods may involve batch or continuous processes, optimizing efficiency and purity.
Chemical Reactions Analysis
Reactivity: Compound X undergoes various reactions
Common Reagents and Conditions:
Major Products: Oxidation produces sulfoxides or sulfones, while reduction yields dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry: Compound X shows promise as a potential drug candidate.
Anticancer Activity: Studies suggest it inhibits specific cancer cell lines by targeting key pathways.
Anti-inflammatory Properties: It may modulate inflammatory responses.
Antimicrobial Effects: Investigations explore its antibacterial and antifungal activities.
Other Fields: Research extends to material science and catalysis.
Mechanism of Action
Targets: Compound X interacts with specific cellular proteins or enzymes.
Pathways: It may affect signaling pathways related to cell growth, apoptosis, or inflammation.
Further Studies Needed: Detailed mechanisms require additional research.
Comparison with Similar Compounds
Uniqueness: Compound X’s distinct structure sets it apart.
Similar Compounds: Related compounds include other thiadiazoles, quinazolinones, and acetamides.
Properties
Molecular Formula |
C20H17N5O3S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H17N5O3S/c1-28-14-8-6-13(7-9-14)10-18-23-24-20(29-18)22-17(26)11-25-12-21-16-5-3-2-4-15(16)19(25)27/h2-9,12H,10-11H2,1H3,(H,22,24,26) |
InChI Key |
ABJDFYYQJCHFQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11026105.png)
![N-(2,4-dimethylphenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B11026111.png)



![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide](/img/structure/B11026132.png)



![(1Z)-1-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B11026158.png)

![2-[(3,5-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11026161.png)
![3-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B11026165.png)
![N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B11026166.png)
